celaphanol A

Descripción general

Descripción

trans-JB253: es un compuesto de sulfonilurea fotosensible que ha llamado la atención en el campo de la fotofarmacología. Está diseñado para controlar la liberación de insulina a través de la exposición a la luz, convirtiéndolo en una herramienta prometedora para la investigación y el tratamiento de la diabetes. El compuesto se deriva de la glimepirida, un fármaco antidiabético conocido, e incorpora moieties de azobenceno para permitir la isomerización inducida por la luz.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de trans-JB253 implica varios pasos clave:

Diazotación de la sulfanilamida: La sulfanilamida se somete a diazotación y se atrapa con N,N-dietilanilina para producir una azobenceno-sulfonamida.

Conversión a JB253: La azobenceno-sulfonamida se convierte luego a JB253 reaccionando con isocianato de ciclohexilo.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para trans-JB253 no están ampliamente documentados, la síntesis probablemente sigue pasos similares a la preparación de laboratorio, con optimizaciones para la escala, el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: trans-JB253 experimenta reacciones de isomerización en respuesta a la exposición a la luz. El compuesto puede cambiar entre sus formas trans (inactiva) y cis (activa) cuando se expone a longitudes de onda específicas de luz .

Reactivos y condiciones comunes:

Exposición a la luz: La luz azul se utiliza comúnmente para inducir la isomerización de la forma trans a la cis.

Reactivos: La síntesis implica reactivos como sulfanilamida, N,N-dietilanilina e isocianato de ciclohexilo.

Productos principales: El producto principal de la isomerización inducida por la luz es la forma cis de JB253, que es la forma activa que puede bloquear los canales de potasio sensibles al ATP .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Celaphanol A has demonstrated significant antitumor activity in various studies. Research indicates that it can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent. For instance, a study evaluated the antitumor effects of derivatives of Chrysamide B, which included this compound, showing promising results against several cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its antitumor effects is believed to involve the induction of apoptosis in cancer cells. This process is critical in cancer therapy as it leads to programmed cell death, thereby reducing tumor growth.

Pharmacological Applications

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Preliminary findings suggest that it could protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antitumor Efficacy

A study published in Scientific Reports assessed the efficacy of this compound derivatives against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in neurodegeneration markers following induced oxidative stress. These findings suggest potential for clinical applications in neurodegenerative disorders.

Mecanismo De Acción

trans-JB253 ejerce sus efectos a través de la isomerización inducida por la luz. Cuando se expone a luz azul, el compuesto cambia de su forma trans a su forma cis. La forma cis se une a la subunidad SUR1 de los canales de potasio sensibles al ATP, promoviendo su cierre. Esto lleva a un aumento de los niveles de calcio intracelular y la posterior liberación de insulina de las células beta pancreáticas .

Comparación Con Compuestos Similares

Compuestos similares:

cis-JB253: La forma activa de JB253, generada por la exposición a luz azul.

Glibenclamida: Otra sulfonilurea que se une a la misma subunidad SUR1 pero carece de propiedades fotosensibles.

Glimepirida: El compuesto madre del que se deriva JB253.

Singularidad: trans-JB253 es único debido a su naturaleza fotosensible, lo que permite un control temporal y espacial preciso de su actividad. Esta propiedad lo distingue de otras sulfonilureas como la glibenclamida y la glimepirida, que no tienen características sensibles a la luz .

Actividad Biológica

Celaphanol A, a compound derived from the plant Celastrus stephanotifolius , has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

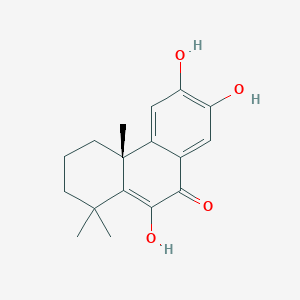

This compound is classified as a norditerpene, with the chemical formula and a unique structure that contributes to its biological effects. The compound has been characterized using various spectroscopic techniques, including HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, which elucidates its molecular framework and functional groups critical for its activity .

1. Anti-inflammatory Activity

This compound exhibits moderate inhibition of the NF-κB pathway, a crucial mediator in inflammatory responses. Research indicates that it can reduce nitric oxide production, suggesting its potential as an anti-inflammatory agent . The compound's ability to inhibit NF-κB activation positions it as a candidate for therapeutic strategies targeting inflammatory diseases.

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits NF-κB activation | |

| Nitric oxide reduction | Reduces NO production |

2. Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties against various cancer cell lines. Notably, it has shown effectiveness against melanoma and glioma cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells, although detailed pathways remain to be fully elucidated .

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Melanoma | Significant cell inhibition | |

| Glioma | Induction of apoptosis |

3. Antioxidant Properties

This compound demonstrates antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health . The compound's ability to mitigate oxidative damage may contribute to its overall health benefits.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation: A recent study evaluated the effects of this compound on LPS-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

- Anticancer Efficacy: In another investigation focusing on cancer cell lines, this compound was found to inhibit cell proliferation effectively and induce apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name |

(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGLJFWISHCOAE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Celaphanol A and what are its notable structural features?

A1: this compound is a trinorditerpene isolated from the root bark of Celastrus orbiculatus []. Structurally, it's noteworthy for its tricyclic core and the presence of a phenolic moiety. Recent research has led to the discovery of two unique dimeric forms, (M)-Bithis compound and (P)-Bithis compound, which exist as atropisomers [].

Q2: What biological activities have been reported for this compound?

A2: Research indicates that this compound exhibits promising neuroprotective properties. In a study using PC12 cells, this compound demonstrated a significant protective effect against hydrogen peroxide-induced cell death at a concentration of 10 μM []. Notably, its dimeric forms, particularly (M)-Bithis compound, exhibited even greater potency, showcasing neuroprotective effects at a concentration of 1 μM []. Further investigations have highlighted this compound's potential as an anti-inflammatory agent. Studies reveal its ability to inhibit NF-κB activation and nitric oxide production, suggesting a possible role in managing inflammatory conditions [, ].

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, multiple research groups have successfully completed the total synthesis of (±)-Celaphanol A [, , , ]. The synthetic routes typically utilize α-cyclocitral and 3,4-dimethoxy benzyl chloride as starting materials and involve a key intramolecular cyclization step to construct the characteristic tricyclic framework of the natural product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.